1-Methyl-4-pyrazoleboronic Acid-d3
Description
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Properties
Molecular Formula |
C4H7BN2O2 |
|---|---|
Molecular Weight |
128.94 g/mol |
IUPAC Name |
[1-(trideuteriomethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3/i1D3 |
InChI Key |
RYGOBSYXIIUFOR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)B(O)O |
Canonical SMILES |
B(C1=CN(N=C1)C)(O)O |
Origin of Product |
United States |
The Significance of Pyrazole Derivatives in Organic Chemistry
The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. nih.govrsc.orgresearchgate.net First synthesized in the late 19th century, pyrazole and its derivatives have since been the subject of extensive research due to their wide-ranging biological activities and synthetic versatility. rsc.orgresearchgate.net The unique electronic properties of the pyrazole ring, including its ability to participate in various chemical reactions like electrophilic substitution and condensation reactions, make it a valuable scaffold for the construction of complex molecular architectures. nih.govrsc.org
The applications of pyrazole derivatives are vast and impactful, spanning from pharmaceuticals and agrochemicals to materials science. rsc.org In the realm of medicine, numerous compounds featuring a pyrazole core have been developed as potent therapeutic agents. They have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. rsc.orgresearchgate.netresearchgate.net The ability of the pyrazole scaffold to serve as a bioisosteric replacement for other functional groups has further cemented its importance in drug design. researchgate.net
The Importance of Boronic Acid Functional Groups in Synthetic Methodologies
The boronic acid group, -B(OH)₂, is a functional group of immense importance in contemporary organic synthesis. nih.gov These organoboron compounds are prized for their stability, generally low toxicity, and versatile reactivity. nih.govchemscene.com One of their most prominent applications is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. nih.govpharmaffiliates.com This reaction has revolutionized the synthesis of a wide array of complex organic molecules, including pharmaceuticals and fine chemicals. pharmaffiliates.com
Beyond their role in cross-coupling reactions, boronic acids possess the unique ability to form reversible covalent bonds with diols, such as those found in sugars and some amino acid side chains. chemscene.comnih.gov This property has been harnessed in the development of chemical sensors for the detection of biologically important molecules. pharmaffiliates.comnih.gov In medicinal chemistry, the incorporation of a boronic acid moiety into a drug candidate can modulate its physicochemical properties and pharmacokinetic profile, sometimes leading to enhanced therapeutic efficacy. nih.govresearchgate.net
Applications in Organic Synthesis
Carbon-Heteroatom Bond Formation Strategies
The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the construction of a vast array of functional molecules. While specific studies detailing the use of this compound in C-N and C-O bond-forming reactions are not extensively documented, the reactivity of its non-deuterated analog, 1-methyl-4-pyrazoleboronic acid, provides a strong indication of its potential capabilities.
The boronic acid functionality is a versatile handle for various coupling reactions. The Chan-Lam coupling reaction, for instance, facilitates the formation of C-O and C-N bonds by reacting a boronic acid with an alcohol or an amine in the presence of a copper catalyst. Although not specifically reported for the d3-analog, it is chemically plausible that this compound could participate in such transformations, yielding deuterated N-aryl or O-aryl pyrazole derivatives. These deuterated products would be invaluable tools in pharmacokinetic studies of pyrazole-containing drug candidates.
Construction of Complex Heterocyclic Scaffolds
The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. pharmaffiliates.com The ability to incorporate this heterocycle into more complex molecular architectures is therefore of significant interest.
Design and Synthesis of Advanced Organic Architectures
Isotope-labeled 1-Methyl-4-pyrazoleboronic acid is utilized in the synthesis of c-Met kinase inhibitors. sigmaaldrich.com The introduction of the deuterated 1-methylpyrazole (B151067) moiety can be a critical step in the development of advanced therapeutic agents. The non-deuterated analog, 1-methyl-4-pyrazoleboronic acid pinacol (B44631) ester, is a key reagent in the synthesis of aminopyrido-indol-carboxamides as potential JAK2 inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for cancer treatment. nih.gov These applications highlight the role of the 1-methylpyrazole-4-boronic acid core in constructing complex, biologically active molecules. The use of the d3-analog would allow for precise tracking of the drug's metabolic fate.
Enabling Methodologies for Diverse Compound Libraries
The generation of diverse compound libraries is essential for drug discovery and high-throughput screening. While direct evidence for the use of this compound in generating large libraries is scarce, the synthetic accessibility and reactivity of its non-deuterated form make it an ideal building block. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for library synthesis, and 1-methyl-4-pyrazoleboronic acid is frequently employed in this context.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with 1-Methyl-4-pyrazoleboronic Acid Derivatives
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 3-Chloropyridine derivative | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(PtBu₃)₂ | LiOH | DMF | 3-(1-Methyl-1H-pyrazol-4-yl)pyridine derivative | High |
| 4-Bromo-1H-indazole | Phenylboronic acid | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 4-Phenyl-1H-indazole | 86 |
| 5-Bromo-1-(tetrahydro-pyran-2-yl)-1H-indazole | Vinylboronic acid pinacol ester | Pd-Cy*Phine | K₂CO₃ | Dioxane/H₂O | 5-Vinyl-1-(tetrahydro-pyran-2-yl)-1H-indazole | 95.7 |
This table presents data for the non-deuterated analog to illustrate the typical reaction conditions and yields.
Chemo- and Regioselective Transformations
Chemoselectivity and regioselectivity are critical considerations in the synthesis of complex molecules. The pyrazole ring possesses multiple potential reaction sites, making controlled functionalization a synthetic challenge.
Mechanistic Investigations and Reaction Pathway Elucidation
Deuterium (B1214612) Labeling for Mechanistic Studies
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in a molecule introduces a subtle yet significant mass change. This difference in mass forms the basis of the kinetic isotope effect (KIE), a phenomenon where the rate of a reaction can change upon isotopic substitution. nih.gov By measuring and interpreting these effects, researchers can deduce critical information about the rate-determining step and the nature of transition states.
The kinetic isotope effect is a quantitative measure expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD). A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. researchgate.net For instance, in a reaction where a C-H bond is cleaved, the corresponding C-D bond, being stronger due to its lower zero-point energy, will break more slowly, leading to a noticeable KIE. researchgate.net
In the context of reactions involving 1-Methyl-4-pyrazoleboronic Acid-d3, the deuterons are located on the methyl group. If a reaction mechanism involves the cleavage of a C-D bond on this methyl group in the rate-limiting step, a significant primary KIE would be expected. Conversely, the absence of a significant KIE would suggest that the C-D bond cleavage is not involved in the slowest step of the reaction.
Secondary KIEs, which are typically smaller than primary KIEs, can also provide valuable mechanistic information. These effects arise when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. For example, a change in hybridization at the carbon atom bearing the deuterium labels from sp³ to sp² or vice versa in the transition state can lead to a secondary KIE.
| Type of KIE | Typical Value (kH/kD) | Mechanistic Implication |
| Primary | > 2 | C-H/C-D bond is broken/formed in the rate-determining step. |
| Secondary (α) | 0.9 - 1.3 | Change in hybridization at the isotopic center in the transition state. |
| Inverse | < 1 | A bond to the isotopic atom becomes stiffer in the transition state. |
This table provides typical ranges for kinetic isotope effects and their general mechanistic interpretations.
Deuterium labeling is also instrumental in identifying and characterizing reaction intermediates. By tracking the position of the deuterium atoms in the products or in intermediates trapped during the reaction, chemists can infer the structural transformations that have occurred. For example, in a reaction catalyzed by a transition metal, the formation of an organometallic intermediate involving the methyl group of this compound could be probed. The presence and location of deuterium in the final products can confirm or refute the involvement of specific intermediate structures.
Many chemical reactions involve the transfer of protons. By using this compound, it is possible to trace the fate of the deuterium atoms and distinguish between different possible proton/deuteron (B1233211) transfer pathways. For instance, in a base-catalyzed reaction, it can be determined whether a deuteron from the methyl group is abstracted and whether this process is reversible or irreversible by analyzing the isotopic composition of the products and recovered starting materials. Deuterium labeling experiments have been crucial in understanding the mechanism of protodeboronation, a common side reaction for boronic acids. acs.org
Computational Chemistry Approaches to Reaction Mechanisms
Complementing experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the in-depth analysis of reaction mechanisms. rsc.org DFT allows for the theoretical modeling of molecular structures, energies, and properties, providing a virtual window into the energetic landscape of a reaction.
DFT calculations can be employed to map out the entire potential energy surface of a reaction involving this compound. This involves calculating the energies of reactants, products, and, most importantly, any intermediates and transition states that connect them. By comparing the energies of different possible pathways, the most energetically favorable route can be identified.
For instance, in a Suzuki-Miyaura cross-coupling reaction, a key reaction for pyrazoleboronic acids, DFT can be used to investigate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov Computational studies on related pyrazole (B372694) derivatives have provided insights into the electronic effects of substituents on the reaction barriers. researchgate.net While specific DFT studies on this compound are not prevalent in the literature, the principles from studies on analogous pyrazoleboronic acids are transferable. researchgate.net
A critical aspect of computational mechanistic studies is the location and characterization of transition states, which are the energetic maxima along the reaction coordinate. The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. DFT calculations can predict the structure of these fleeting species and also calculate their vibrational frequencies to confirm that they represent a true saddle point on the potential energy surface (characterized by a single imaginary frequency).
Below is a hypothetical energy profile for a two-step reaction, illustrating the concepts of intermediates and transition states that can be modeled using DFT.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants (this compound + Reagent) | 0 |
| 1 | Transition State 1 | +15 |
| 2 | Intermediate | +5 |
| 3 | Transition State 2 | +20 |
| 4 | Products | -10 |
This interactive data table presents a hypothetical energy profile for a reaction involving this compound, as could be determined by DFT calculations.
Theoretical Basis for Enantioselectivity and Stereocontrol
The ability to control the three-dimensional arrangement of atoms is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the physiological activity of a molecule is often dictated by its stereochemistry. While 1-methyl-4-pyrazoleboronic acid itself is achiral, it is frequently employed in reactions that establish stereogenic centers. The principles of enantioselectivity and stereocontrol in reactions involving boronic acids and their derivatives are well-established and rely on a combination of steric and electronic interactions between the substrate, reagent, and catalyst.
In the context of stereocontrolled synthesis, boronic esters have proven to be exceptionally versatile intermediates. bristol.ac.uknih.gov The lithiation-borylation reaction, for instance, is a powerful method for the stereospecific creation of carbon-boron bonds, which can then be further functionalized with retention of stereochemistry. The stereochemical outcome of these reactions is often governed by the energetic favorability of one transition state over another. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating these preferences.
For example, in the enantioselective synthesis of fused pyrazolo-heterocycles, DFT analysis has been used to pinpoint the stereodetermining step and quantify the energy difference between the competing diastereomeric transition states. nih.gov These calculations can reveal subtle non-covalent interactions, such as hydrogen bonds or chalcogen bonds, that stabilize the favored transition state, leading to high levels of enantiomeric excess. nih.gov In one such study, the calculated energy difference of 1.9 kcal/mol between transition states accurately predicted the experimentally observed 98:2 enantiomeric ratio. nih.gov
Furthermore, the development of chiral ligands for metal catalysts is a key strategy for inducing enantioselectivity. These ligands create a chiral environment around the metal center, which can differentiate between the prochiral faces of a substrate or the enantiotopic groups of a reagent. The binding of a pyrazoleboronic acid derivative to such a chiral catalyst system can lead to a highly ordered transition state assembly, where facial selectivity is dictated by minimizing steric clashes and maximizing favorable electronic interactions.
The table below summarizes key theoretical parameters that influence enantioselectivity in reactions involving boronic acid derivatives.
| Parameter | Description | Impact on Enantioselectivity |
| Transition State Energy (ΔΔG‡) | The difference in Gibbs free energy between the diastereomeric transition states leading to the two enantiomers. | A larger ΔΔG‡ results in a higher enantiomeric ratio (er). |
| Non-Covalent Interactions | Weak interactions such as hydrogen bonding, van der Waals forces, and π-stacking within the transition state. | Can significantly stabilize one transition state over the other, enhancing enantioselectivity. |
| Steric Hindrance | The spatial arrangement of atoms in the substrates, reagents, and catalyst that can favor or disfavor certain reaction pathways. | Directs the approach of reactants to minimize steric repulsion, leading to a preferred stereochemical outcome. |
| Electronic Effects | The influence of electron-donating or electron-withdrawing groups on the electronic properties of the reactants and catalyst. | Can modulate the reactivity and geometry of the transition state, influencing stereoselectivity. |
Molecular Dynamics Simulations of Reaction Processes
In the context of Suzuki-Miyaura cross-coupling reactions, a primary application of pyrazoleboronic acids, MD simulations can be employed to study several key aspects of the reaction pathway: nih.gov
Ligand Exchange and Catalyst Activation: Simulations can model the initial steps of the catalytic cycle, including the displacement of ligands from the palladium precatalyst and the formation of the active catalytic species.
Substrate Binding: The process of how the pyrazoleboronic acid and the coupling partner coordinate to the palladium center can be visualized, revealing the preferred binding modes and orientations.
Transmetalation and Reductive Elimination: These crucial steps in the catalytic cycle can be simulated to understand the atomistic details of bond formation and the regeneration of the catalyst.
Furthermore, MD simulations are particularly useful for studying the role of the solvent and other additives in the reaction. The explicit inclusion of solvent molecules allows for the investigation of solvation effects on the stability of intermediates and transition states. This can be critical in understanding why certain solvent systems lead to higher yields or selectivities.
Computational studies, including molecular docking, which is a component of broader MD simulations, have been extensively used to understand the binding of pyrazole-containing inhibitors to kinase targets like c-Met. nih.govnih.govmdpi.com These studies predict the binding pose of the inhibitor within the active site of the enzyme and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its potency. For instance, the pyrazole nitrogen atoms can act as hydrogen bond acceptors, a feature that is often crucial for high-affinity binding. nih.gov While these simulations focus on the final protein-ligand complex, the principles and computational methods are directly applicable to modeling the reaction processes that form these molecules.
The following table outlines the types of insights that can be gained from molecular dynamics simulations of reactions involving pyrazoleboronic acids.
| Simulation Aspect | Information Gained |
| Catalytic Cycle | Visualization of elementary steps, identification of rate-limiting steps, and understanding of catalyst deactivation pathways. |
| Ligand Effects | Role of phosphine (B1218219) or N-heterocyclic carbene ligands in stabilizing the catalyst and influencing reactivity and selectivity. |
| Solvent Effects | The influence of the solvent environment on the solubility of reactants, stability of intermediates, and the overall reaction rate. |
| Substrate Scope | Predicting the reactivity of different substituted pyrazoleboronic acids and their coupling partners. |
Applications in Isotopic Tracing and Advanced Analytical Studies
Utility in Biochemical Pathway Elucidation
Tracing Carbon Flow in Biosynthetic Routes
While direct studies tracing the carbon flow of 1-Methyl-4-pyrazoleboronic Acid-d3 are not extensively documented in publicly available research, the principles of using deuterated analogues for such purposes are well-established. For instance, studies on the metabolism of closely related compounds, such as d3-pyrazole, have demonstrated the power of isotopic labeling in identifying metabolic products. nih.gov In such studies, the presence of the deuterium (B1214612) label provides a clear mass signature that allows for the unambiguous identification of metabolites by techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov The d3-label on the methyl group of this compound would similarly allow researchers to track the fate of the pyrazole (B372694) ring and its methyl substituent through various enzymatic transformations. This can reveal how the core structure is modified, whether it is incorporated into larger biomolecules, or how it is broken down and excreted.
Investigating Substrate-Enzyme Interactions at a Molecular Level
A significant application of isotope-labeled 1-Methyl-4-pyrazoleboronic Acid is in the synthesis of enzyme inhibitors, which are crucial tools for studying enzyme function. cdnsciencepub.com Specifically, this deuterated compound is used in the creation of inhibitors for c-Met kinase. cdnsciencepub.com The c-Met kinase is a receptor tyrosine kinase that, when dysregulated, is implicated in the development and progression of various cancers. nih.govnih.govmdpi.com
Boronic acids are known to interact with the active sites of enzymes, particularly with serine, histidine, and threonine residues. nih.gov By incorporating the deuterated 1-methyl-4-pyrazoleboronic acid moiety into a potential inhibitor molecule, researchers can study the interaction of that inhibitor with the c-Met kinase active site. The deuterium label can be used in techniques like Nuclear Magnetic Resonance (NMR) to probe the binding environment of the inhibitor, providing insights into the specific amino acid residues involved in the interaction and the conformation of the inhibitor when bound to the enzyme. This information is invaluable for the rational design of more potent and selective drugs.
Applications in Reaction Kinetics and Catalytic Cycle Studies
The replacement of hydrogen with deuterium can have a measurable effect on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is a powerful tool for elucidating reaction mechanisms, as it can indicate whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. nih.govnih.gov
Table 1: Representative Kinetic Isotope Effects for Deuterium
| Reaction Type | Typical kH/kD Value | Implication |
| Primary KIE | > 2 | C-H bond breaking in or before the rate-determining step. |
| Secondary KIE (α) | 0.95 - 1.25 | Change in hybridization at the carbon bearing the deuterium. |
| Secondary KIE (β) | ~1.1 - 1.3 | Hyperconjugation effects stabilizing a developing positive charge. |
| Inverse KIE | < 1 | A tightening of the C-H bond in the transition state. |
This table presents general values and interpretations of kinetic isotope effects. The specific values for a reaction involving this compound would need to be determined experimentally.
Advanced Spectroscopic Applications for Labeled Compounds
The introduction of deuterium into a molecule opens the door to specialized spectroscopic techniques that can provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
NMR spectroscopy is a cornerstone of chemical analysis, and the use of deuterated compounds offers several advantages. Deuterated solvents are routinely used in proton (¹H) NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. nih.gov Furthermore, the deuterium nucleus (²H) itself can be observed by NMR.
While a specific ²H NMR spectrum for this compound is not publicly available, the principles of such an analysis are well-understood. The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum for the same molecular environment. However, the signals in ²H NMR are typically broader than in ¹H NMR. The primary use of ²H NMR in this context would be to confirm the position and extent of deuterium incorporation in the molecule.
Structural Elucidation with Deuterium Enrichment
Deuterium enrichment is a powerful tool for simplifying complex ¹H NMR spectra and for making definitive peak assignments. In the case of this compound, the deuterium is located on the methyl group. In a ¹H NMR spectrum of a partially deuterated sample, the methyl signal would appear as a set of multiplets due to coupling with deuterium, confirming the location of the label.
Furthermore, in more complex molecules synthesized using this compound as a building block, the absence of a proton signal at the expected position of the deuterated methyl group can help to confirm the structure of the final product. This is particularly useful in the structural elucidation of drug metabolites or complex natural products. The use of deuterated sugars in conjunction with Raman optical activity (ROA) spectroscopy has also shown promise for detailed stereochemical and conformational analysis, a principle that could be extended to other deuterated molecules. rsc.org
Table 2: Key Properties of 1-Methyl-4-pyrazoleboronic Acid
| Property | Value |
| Molecular Formula | C₄H₇BN₂O₂ |
| Molecular Weight | 125.92 g/mol |
| IUPAC Name | (1-methylpyrazol-4-yl)boronic acid |
| CAS Number | 847818-55-7 |
This data pertains to the non-deuterated form of the compound. The molecular weight of this compound would be approximately 128.94 g/mol . cdnsciencepub.com
Unveiling the Analytical Versatility of this compound
The isotopic labeling of molecules offers a powerful tool for elucidating complex chemical and biological processes. This compound, a deuterated variant of 1-methyl-4-pyrazoleboronic acid, serves as a prime example of how isotopic substitution can enhance advanced analytical studies. The replacement of three hydrogen atoms with deuterium on the methyl group introduces a subtle yet significant mass change, which can be leveraged across various spectroscopic and spectrometric platforms to probe molecular structure, dynamics, and quantification. This article explores the specific applications of this compound in isotopic tracing and advanced analytical methodologies.
1
The primary utility of this compound lies in its role as an internal standard and a tracer in complex chemical environments. The deuterium-labeled methyl group provides a unique mass signature that allows for its precise differentiation from its non-deuterated counterpart.
2 Probing Molecular Dynamics and Conformations
The introduction of deuterium can subtly influence the conformational landscape and dynamics of a molecule, which can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics simulations. While specific experimental studies on the conformational dynamics of this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established.
Molecular dynamics simulations on analogous pyrazole-containing structures have been used to explore binding modes and conformational stability. nih.govresearchgate.net For this compound, such simulations would focus on the rotational barrier of the C-B bond and the orientation of the boronic acid group relative to the pyrazole ring. The slightly larger mass of the CD3 group compared to the CH3 group could lead to minor alterations in vibrational amplitudes and rotational dynamics, which could be computationally modeled. cchmc.org
2 Mass Spectrometry for Isotope Ratio Analysis and Fragmentation Studies
Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds. spectroscopyonline.com For this compound, MS is crucial for both quantifying its presence and confirming its structure through fragmentation analysis.
1 Quantifying Deuterium Incorporation
A key application of this compound is its use as an internal standard in quantitative mass spectrometry assays. When mixed with a sample containing the non-deuterated (d0) analogue, the ratio of the d3 to d0 peak intensities allows for precise quantification of the analyte, correcting for variations in sample preparation and instrument response. High-resolution mass spectrometry (HR-MS) is particularly effective for this purpose, as it can clearly resolve the isotopic peaks. rsc.org
The degree of deuterium incorporation can be determined by analyzing the isotopic cluster of the molecular ion. For this compound, the molecular weight is approximately 128.94 g/mol , compared to about 125.92 g/mol for the non-deuterated form. nih.govpharmaffiliates.com The mass spectrum would show a distinct peak at M+3 relative to the unlabeled compound. Methods for the quantitative determination of deuterium content in biological materials using gas isotope mass spectrometry have been developed and can be applied to such compounds. nih.gov
Table 1: Theoretical Isotopic Distribution for the Methyl Group of 1-Methyl-4-pyrazoleboronic Acid
| Isotopic Species | Number of Deuterium Atoms | Relative Abundance (Theoretical) |
| d0 | 0 | Varies (in unlabeled sample) |
| d1 | 1 | Low (in a d3-labeled sample) |
| d2 | 2 | Low (in a d3-labeled sample) |
| d3 | 3 | High (in a d3-labeled sample) |
This table illustrates the expected predominant species in a sample of the deuterated compound, assuming high isotopic enrichment.
2 Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization mass spectrometry (EI-MS) provides detailed structural information through the analysis of fragmentation patterns. The fragmentation of pyrazole rings typically involves processes such as the expulsion of HCN or N2. researchgate.net The presence of substituents significantly influences these pathways.
For 1-Methyl-4-pyrazoleboronic Acid, fragmentation would likely involve the loss of the methyl group or cleavage of the boronic acid moiety. In the deuterated analogue, the fragmentation pattern would be shifted, providing clear evidence for the location of the deuterium atoms. For instance, the loss of the methyl group would result in a neutral loss of 18 amu (CD3) instead of 15 amu (CH3). This shift is a powerful diagnostic tool for confirming the site of deuteration.
Studies on the fragmentation of phenylboronic acid have shown that dissociation upon electron transfer leads to various boron-containing anions, such as BO- and BO2-. nih.gov Similar fragmentation pathways could be expected for this compound, with the added diagnostic value of the deuterated methyl group.
Table 2: Predicted Key Mass Spectral Fragments for this compound and its Unlabeled Analog
| Fragment | Predicted m/z (Unlabeled) | Predicted m/z (d3-labeled) | Mass Shift |
| [M]+ | ~126 | ~129 | +3 |
| [M-CH3/CD3]+ | ~111 | ~111 | 0 |
| [M-B(OH)2]+ | ~81 | ~84 | +3 |
| [C4H5N2]+ | ~81 | ~84 | +3 |
These predictions are based on common fragmentation pathways for pyrazoles and boronic acids.
3 Infrared and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The change in mass of the vibrating atoms leads to predictable shifts in the vibrational frequencies. libretexts.org
The substitution of hydrogen with deuterium in the methyl group of this compound will primarily affect the C-D stretching and bending vibrations. The C-H stretching vibrations of a methyl group typically appear in the 2850-3000 cm-1 region of the IR spectrum. Due to the increased reduced mass, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2100-2250 cm-1 range. ajchem-a.com This "isotopic shift" provides a clear spectral window to observe the deuterated group, free from interference from C-H vibrations.
Similarly, the C-H bending vibrations (scissoring, wagging, twisting, and rocking) of the methyl group will also shift to lower wavenumbers upon deuteration. These shifts can be used to assign the vibrational modes of the molecule and to refine force field models in computational chemistry.
While a complete vibrational analysis of this compound is not available, studies on related molecules like pyrazole and boric acid provide a basis for prediction. The IR spectrum of pyrazole shows characteristic N-H and C-H stretching bands, as well as ring vibrations. nih.govchemicalbook.com The Raman spectrum of boric acid is characterized by B-O stretching and B-O-H bending modes. nih.gov In this compound, the vibrations of the pyrazole ring and the boronic acid group would be largely unaffected by the methyl group deuteration, while the C-D vibrations would provide distinct, easily identifiable peaks.
Table 3: Predicted Vibrational Frequency Shifts for the Methyl Group in this compound
| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) |
| Symmetric/Asymmetric Stretching | 2850 - 3000 cm-1 | ~2100 - 2250 cm-1 |
| Symmetric/Asymmetric Bending | 1350 - 1470 cm-1 | ~950 - 1050 cm-1 |
These are approximate ranges based on the general effects of deuteration on methyl group vibrations.
Role in Material Science and Supramolecular Chemistry
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.net Their high surface area, tunable pore size, and tailorable functionality make them promising candidates for applications in gas storage, separation, and catalysis. mdpi.comrsc.org
Pyrazole (B372694) and its derivatives are widely recognized as effective ligands in the synthesis of coordination compounds and MOFs due to their robust N-donor sites capable of coordinating with a variety of metal centers. researchgate.net The incorporation of pyrazole-based ligands can lead to the formation of diverse and stable framework topologies. For instance, pyrazole-functionalized carboxylic acid ligands have been successfully employed in the synthesis of zinc-based MOFs. rsc.org
1-Methyl-4-pyrazoleboronic Acid-d3 offers a bifunctional approach to MOF design. The pyrazole ring can coordinate to metal nodes, while the boronic acid moiety can form strong, reversible covalent bonds, such as boronate esters, or participate in other framework-forming interactions. The presence of the deuterated methyl group (CD₃) is not expected to significantly alter the fundamental crystal engineering principles compared to its non-deuterated counterpart. However, its true value lies in the analytical advantages it offers. The use of deuterated linkers can be instrumental in the characterization of MOFs, for example, by simplifying complex ¹H NMR spectra, which is a common technique for verifying the structure of digested MOF crystals. jove.com
The functional properties of MOFs are intrinsically linked to the nature of their constituent organic linkers. Pyrazolate-containing MOFs have demonstrated properties such as high porosity and selective adsorption capabilities. rsc.org Structural tuning, for example by introducing additional auxiliary ligands, can systematically enlarge pore dimensions and modify the framework's adsorption selectivity toward different molecules, such as organic dyes. rsc.org
The incorporation of this compound into MOF structures would likely yield materials with physical properties—such as surface area and pore architecture—comparable to those synthesized with the standard, non-deuterated ligand. The primary benefit of using the deuterated version is for mechanistic and characterization studies. Deuterium (B1214612) labeling serves as a powerful spectroscopic and analytical probe. For example, in studies of gas storage within MOFs, using deuterated gases (like D₂) and analyzing their interaction with the framework via techniques such as thermal desorption spectroscopy can provide deep insights into adsorption and desorption processes. youtube.com Similarly, the isotopic label in the framework itself can be invaluable for neutron scattering studies, which are highly sensitive to the presence of deuterium, to probe framework dynamics and guest-host interactions.
Coordination Chemistry of Pyrazoleboronate Ligands
The coordination chemistry of pyrazole-derived ligands is rich and varied, owing to the multiple potential binding modes of the pyrazole ring and the reactivity of other functional groups present on the ligand. researchgate.netscispace.com
Pyrazole ligands can coordinate to metal centers in a monodentate fashion through one of their nitrogen atoms, or they can act as bridging ligands to form polynuclear complexes. researchgate.net The boronic acid group adds another layer of chemical functionality, capable of forming complexes or undergoing condensation reactions. This compound is anticipated to exhibit similar reactivity, forming stable complexes with a range of transition metals.
The synthesis of metal complexes with this deuterated ligand would follow established coordination chemistry protocols. The characterization of these complexes, however, would be significantly enhanced by the isotopic label. Key analytical techniques that would benefit include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the region where the methyl protons would typically appear (~3-4 ppm) will be silent. This spectral simplification can be crucial for unambiguously assigning the signals of other protons on the ligand, providing clearer insights into the coordination environment and the structure of the complex in solution.
Mass Spectrometry (MS): The molecular weight of the deuterated ligand is higher by three mass units compared to its protium (B1232500) analogue (128.94 g/mol for the deuterated version vs. 125.92 g/mol for the non-deuterated version). pharmaffiliates.comnih.gov This mass difference provides a clear signature in mass spectrometry, allowing for precise tracking of the ligand in complex reaction mixtures or during mechanistic studies.
Table 1: Physicochemical Properties of 1-Methyl-1H-pyrazole-4-boronic Acid and its Pinacol (B44631) Ester Derivative
| Property | 1-Methyl-1H-pyrazole-4-boronic acid nih.govsigmaaldrich.com | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester sigmaaldrich.com |
|---|---|---|
| Molecular Formula | C₄H₇BN₂O₂ | C₁₀H₁₇BN₂O₂ |
| Molecular Weight | 125.92 g/mol | 208.07 g/mol |
| CAS Number | 847818-55-7 | 761446-44-0 |
| Form | Solid | Not specified |
| Applications | Building block for synthesis | Precursor for inhibitors of c-Met kinase, JAK2, and other signaling pathways |
A fundamental goal in coordination chemistry is to understand the nature of the bond between the metal center and its ligands. Isotopic labeling is a subtle yet powerful tool for probing these interactions. The introduction of a deuterated methyl group in this compound can influence the ligand's vibrational modes. Techniques like Infrared (IR) and Raman spectroscopy can detect the shift in vibrational frequencies of C-D bonds compared to C-H bonds. These shifts can provide information about intermolecular interactions within the crystal structure of the metal complex and the electronic effects of ligand coordination.
Furthermore, the kinetic isotope effect (KIE) can be a valuable tool for elucidating reaction mechanisms. By comparing the rates of reactions involving the deuterated and non-deuterated ligands, researchers can determine if the methyl group is involved in the rate-determining step of a reaction, such as a catalytic cycle. While specific studies utilizing this compound for this purpose are yet to be published, the principles are well-established in physical organic and inorganic chemistry.
Table 2: Examples of Pyrazole-Based Ligands in MOF Synthesis and Their Properties
| Ligand Type | Metal Ion | Resulting MOF Properties | Reference |
|---|---|---|---|
| Pyrazole functionalized carboxylic acid | Zn(II) | Anionic frameworks, tunable pore dimensions, size-selective adsorption of organic dyes. | rsc.org |
| General Polycarboxylates and Heterocycles | Various (e.g., Zr) | High porosity, high crystallinity, well-defined pore sizes, high thermal stability. | youtube.com |
This compound represents a sophisticated chemical tool for the advancement of material science and supramolecular chemistry. While its chemistry is expected to mirror that of its non-deuterated analogue, its true potential is realized when used as a probe to gain deeper insights into the structure, function, and mechanisms of complex systems like MOFs and coordination complexes. As analytical techniques become more sensitive, the strategic use of such isotopically labeled building blocks will undoubtedly play an increasingly important role in the rational design of next-generation materials.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes to Deuterated Pyrazoleboronic Acids
The synthesis of isotopically labeled compounds, particularly those with site-specific deuteration, is a critical area of research. Future efforts in the synthesis of deuterated pyrazoleboronic acids, including 1-Methyl-4-pyrazoleboronic Acid-d3, are expected to focus on efficiency, selectivity, and scalability.
One promising avenue is the advancement of microwave-assisted synthesis. This technique has already demonstrated significant improvements in reaction times and yields for the synthesis of various N-heterocycles, including pyrazoles. rsc.orgijpsjournal.com For instance, a microwave-assisted method for synthesizing 5-aminopyrazolone achieved an 88% yield in just 2 minutes under solvent-free conditions, a substantial improvement over the 4-hour conventional heating method. ijpsjournal.com Applying similar microwave-assisted protocols to the synthesis of deuterated pyrazole (B372694) precursors could offer a more rapid and environmentally friendly route to compounds like this compound.
Another area of development lies in the direct and regioselective introduction of deuterium (B1214612) into pre-formed pyrazole rings. A recently developed method for the synthesis of deuterium-labeled pyrazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyrimidines has shown excellent regioselectivity, with deuterium atoms being introduced into the methyl group of the pyrimidine (B1678525) fragment. nih.gov Further exploration of such regioselective H/D exchange reactions, potentially catalyzed by transition metals, could lead to more direct and versatile methods for producing specifically labeled pyrazoleboronic acids. For example, a Pd/C-Pt/C mixed catalyst system has been successfully used for the deuteration of 5-methylpyridin-2-amine at 120 °C. nih.gov
The synthesis of pyrazole-4-boronic acid pinacol (B44631) ester, a related non-deuterated compound, has been achieved by reacting 1-Boc-4-halogenopyrazole with pinacol diboron (B99234) using a palladium catalyst. google.com Future research could adapt this method by using a deuterated starting material or by performing a subsequent deuteration step. Additionally, direct synthesis of pyrazoles from esters through a tert-butoxide-assisted C-C(=O) coupling reaction followed by condensation with hydrazine (B178648) offers a flexible approach to control substituents at various positions of the pyrazole ring, which could be adapted for the introduction of deuterated methyl groups. researchgate.netrsc.org
A novel approach for preparing 1,3-disubstituted pyrazoles involves the [3+2]-cycloaddition of in situ generated nitrile imines and acetylene (B1199291) in a two-chamber reactor, which has been successfully applied for quantitative deuterium labeling to produce 4,5-dideuteropyrazoles. armchemfront.com Adapting such cycloaddition strategies with deuterated building blocks could provide a highly efficient and controlled route to a variety of deuterated pyrazoles.
| Synthetic Approach | Potential Advantages for Deuterated Pyrazoleboronic Acids |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, milder conditions, reduced environmental impact. rsc.orgijpsjournal.com |
| Regioselective H/D Exchange | Direct introduction of deuterium at specific positions on the pyrazole ring. nih.govnih.gov |
| Modified Cross-Coupling Reactions | Adaptation of existing methods for boronic ester synthesis using deuterated precursors. google.com |
| Cycloaddition Reactions | High efficiency and control over the position of deuterium incorporation. armchemfront.com |
Expansion of Catalytic Applications Beyond Traditional Cross-Coupling
While boronic acids are well-known for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, there is a growing interest in exploring their catalytic potential in other transformations. rsc.orglibretexts.orgnih.gov The unique electronic properties of this compound, arising from the deuterated methyl group, could lead to novel catalytic activities.
Boronic acids can act as Lewis acid catalysts, activating functional groups for subsequent reactions. nih.gov For example, they can catalyze the formation of amides from carboxylic acids and amines, as well as promote cycloadditions and conjugate additions. nih.gov The deuteration in this compound might subtly influence its Lewis acidity, potentially leading to enhanced reactivity or selectivity in such catalytic processes. Future research could explore its use as a catalyst in reactions like the formation of specialized polymers or in the synthesis of complex organic molecules where traditional catalysts are less effective.
Another emerging area is photoredox catalysis, where light is used to drive chemical reactions. Boronate complexes have been used in photoredox-catalyzed radical transformations, demonstrating the potential for boronic acid derivatives to participate in novel reaction pathways. researchgate.net The influence of the deuterated methyl group on the stability and reactivity of radical intermediates could be a fruitful area of investigation, potentially leading to new catalytic cycles where this compound acts as a key component.
Furthermore, the development of chemoselective Suzuki-Miyaura cross-coupling reactions, where boronic acids react in the presence of their pinacol esters, highlights the kinetic discrimination possible during transmetalation. nih.gov The kinetic isotope effect (KIE) of the deuterated methyl group in this compound could be exploited to achieve even greater control and selectivity in such reactions, allowing for more complex and efficient synthetic strategies.
Advanced Deuterium Labeling Methodologies for Complex Systems
The ability to selectively introduce deuterium into complex molecules is crucial for a variety of applications, from mechanistic studies to improving the metabolic stability of drugs. chem-station.com Future research will likely focus on developing more sophisticated and site-selective methods for deuterium labeling, where compounds like this compound can serve as valuable building blocks.
One area of advancement is the use of transient directing groups in catalysis. This strategy has been employed for the atroposelective C-H vinylation of biaryl aldehydes, demonstrating the potential for highly selective functionalization of complex molecules. acs.org Combining such advanced catalytic methods with deuterated reagents could allow for the precise installation of deuterium at specific sites in intricate molecular architectures.
The synthesis of deuterated heterocycles using reagents like Me2NCD(OMe)2 has been explored, although challenges with isotopic erosion have been noted. nih.govnih.gov Overcoming these challenges through the development of more stable deuterated reagents and optimized reaction conditions will be key to producing specifically labeled complex molecules with high isotopic purity.
Furthermore, iridium-catalyzed C-H borylation and deborylation reactions offer a powerful tool for the selective deuteration of aromatic and heteroaromatic compounds. researchgate.net This method allows for the preparation of uniquely labeled compounds that would be difficult to access through other means. researchgate.net Applying this methodology to pyrazole systems could provide a versatile route to a wide range of deuterated pyrazole derivatives, including those with complex substitution patterns.
| Labeling Methodology | Potential Application for Complex Systems |
| Transient Directing Groups | Precise, site-selective deuteration in complex molecular scaffolds. acs.org |
| Stable Deuterated Reagents | Synthesis of highly isotopically pure complex molecules. nih.govnih.gov |
| Iridium-Catalyzed Borylation/Deborylation | Access to uniquely and selectively deuterated (hetero)aromatic compounds. researchgate.net |
Integration in Interdisciplinary Research Fields
The unique properties of this compound make it a valuable tool for a range of interdisciplinary research fields, including materials science and chemical biology.
In materials science, deuterated compounds are used to enhance the performance and lifetime of organic light-emitting diodes (OLEDs). zeochem.com The stronger C-D bond compared to the C-H bond can lead to increased stability of the organic materials used in these devices. zeochem.com The pyrazole scaffold is a common motif in functional materials, and the incorporation of deuterated linkers in metal-organic frameworks (MOFs) is an emerging area of research. acs.orgchemscene.comrsc.orgosti.gov The use of this compound as a building block for such materials could lead to novel properties and applications in areas such as gas storage, separation, and catalysis. acs.orgosti.gov
In chemical biology, boronic acids are widely used for molecular recognition, particularly for the sensing of saccharides and other biomolecules containing diol functionalities. nih.govnih.govresearchgate.net The ability of boronic acids to form reversible covalent bonds with diols makes them ideal for developing sensors and probes for biological systems. nih.govnih.govresearchgate.net The deuteration in this compound can serve as an isotopic label, allowing for the tracking and quantification of its interactions with biological targets using techniques like mass spectrometry. nih.gov This could be particularly useful in the development of new diagnostic tools and for studying enzyme activity. nih.govmdpi.commoravek.com For instance, isotopically labeled probes can be used to measure the rate of enzymatic reactions by monitoring the appearance of the isotopic label in the product. nih.gov
Theoretical and Computational Advancements in Understanding Reactivity and Selectivity
Computational chemistry and theoretical studies are becoming increasingly important in predicting and understanding the behavior of molecules. For this compound, computational methods can provide deep insights into its reactivity and selectivity, particularly concerning the kinetic isotope effect (KIE).
The KIE is a powerful tool for elucidating reaction mechanisms. nih.govacs.org Computational studies, often using density functional theory (DFT), can predict KIEs for different reaction pathways, helping to identify the rate-determining step and the transition state structures. nih.govacs.org For the Suzuki-Miyaura reaction, a combination of experimental and theoretical 13C KIEs has been used to provide a detailed understanding of the catalytic cycle, including the oxidative addition and transmetalation steps. nih.govacs.org Similar computational studies on reactions involving this compound could reveal the precise influence of the deuterated methyl group on the reaction kinetics and mechanism.
Advanced computational models can also be used to predict the reactivity of different C-H bonds towards deuteration, guiding the development of more selective synthetic methods. Furthermore, theoretical calculations can help in the design of new catalysts that are optimized for reactions with deuterated substrates. By understanding the electronic and steric effects of the deuterated methyl group, it may be possible to design catalytic systems that exhibit enhanced performance and selectivity.
| Computational Approach | Application to this compound |
| Kinetic Isotope Effect (KIE) Calculations | Elucidation of reaction mechanisms and the role of the deuterated methyl group. nih.govacs.org |
| Density Functional Theory (DFT) | Prediction of reactivity, selectivity, and transition state structures. nih.gov |
| Catalyst Design | In silico design of catalysts optimized for reactions with deuterated substrates. |
Q & A
Q. What are the optimal synthetic routes for preparing 1-Methyl-4-pyrazoleboronic Acid-d3, and how do isotopic labels affect reaction yields?
The synthesis of deuterated boronic acids like this compound typically involves Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Borylation : Use of bis(pinacolato)diboron and palladium catalysts (e.g., PdCl₂(dppf)₂) to introduce the boronic acid group .
- Deuterium incorporation : Isotopic labeling is achieved via acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O or CD₃OD) or by starting with deuterated precursors .
- Yield optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) must be carefully controlled, as deuterium can slightly alter reaction kinetics due to its isotopic mass effect .
Q. What analytical methods are recommended for verifying the purity and structural integrity of this compound?
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% by area normalization) and detect residual solvents .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation; deuterium incorporation is validated by the absence of proton signals at specific positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic enrichment (e.g., [M+D₃]+ peaks) .
Q. How should this compound be stored to ensure stability during long-term research use?
- Temperature : Store at -20°C in a freezer to prevent boronic acid degradation via protodeboronation .
- Solvent compatibility : Dissolve in anhydrous deuterated solvents (e.g., DMSO-d₆ or CD₃OD) to minimize isotopic exchange with protic solvents .
- Container : Use amber glass vials under inert gas (N₂ or Ar) to avoid oxidation .
Advanced Research Questions
Q. How do deuterium isotopes in this compound influence its reactivity in cross-coupling reactions compared to the non-deuterated analog?
Deuterium incorporation can alter:
- Kinetic Isotope Effects (KIE) : Slower reaction rates in steps involving C-H bond cleavage (e.g., transmetalation in Suzuki-Miyaura reactions) .
- Thermodynamic stability : Enhanced stability against protodeboronation due to stronger C-D bonds .
- Methodological validation : Compare reaction yields and byproduct profiles using deuterated vs. non-deuterated analogs under identical conditions .
Q. What strategies are effective for optimizing Suzuki-Miyaura cross-coupling reactions using this compound in complex heterocyclic systems?
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf)₂ for improved regioselectivity in coupling with halogenated heterocycles (e.g., pyridines or imidazoles) .
- Solvent systems : Employ mixed solvents (e.g., DME/H₂O) to balance boronic acid solubility and reaction efficiency .
- Additives : Include Na₂CO₃ or K₃PO₄ to neutralize acidic byproducts and stabilize the boronate intermediate .
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives in medicinal chemistry applications?
- Functional group diversification : Synthesize analogs with substituents at the pyrazole ring (e.g., methyl, methoxybenzyl) to assess electronic and steric effects .
- Biological assays : Test derivatives for target binding (e.g., enzyme inhibition assays) and correlate with computational models (e.g., DFT calculations or molecular docking) .
- Isotopic tracing : Use deuterated analogs to study metabolic pathways via LC-MS/MS in in vitro ADME (absorption, distribution, metabolism, excretion) studies .
Q. What mechanistic insights can be gained from studying protodeboronation pathways in this compound?
- Kinetic studies : Monitor degradation rates under varying pH and temperature conditions to identify stability thresholds .
- Isotopic labeling : Compare protodeboronation rates between deuterated and non-deuterated analogs to quantify isotopic stabilization effects .
- Byproduct analysis : Identify degradation products (e.g., pyrazole derivatives) via GC-MS or HPLC to propose reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
